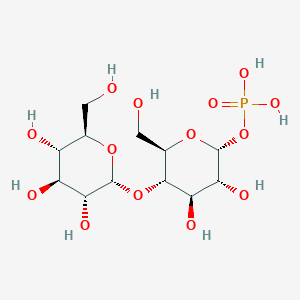
Maltose 1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maltose 1-phosphate is a maltose phosphate having the phosphate group located at the 1-position. It is a conjugate acid of a this compound(2-).
Aplicaciones Científicas De Investigación
Enzymatic Role in Glycogen Biosynthesis
Maltose 1-phosphate serves as a substrate for the enzyme GlgE (glycogen synthase), which is crucial in the biosynthesis of glycogen in bacteria. In Mycobacterium tuberculosis, GlgE utilizes this compound to elongate α-(1→4) glucan chains, forming part of the organism's cell wall structure. Inhibition of GlgE leads to toxic accumulation of this compound, which can result in cellular death, illustrating its critical role in bacterial viability and pathogenicity .
Table 1: Enzymatic Pathways Involving this compound
| Enzyme | Function | Organism |
|---|---|---|
| GlgE | Glycogen biosynthesis | Mycobacterium tuberculosis |
| Maltose Kinase | Converts maltose to this compound | Mycobacterium tuberculosis |
| Amyloglucosidase | Hydrolysis of this compound | Aspergillus niger |
Structural Insights and Mechanisms
Recent studies have provided high-resolution structures of GlgE from Mycobacterium thermoresistibile, revealing how this compound binds and participates in enzymatic reactions. The structure indicates significant flexibility within the enzyme, which may affect its catalytic efficiency . Understanding these structural dynamics is essential for designing inhibitors that could block GlgE activity and potentially serve as therapeutic agents against mycobacterial infections.
Implications in Pathogenesis
The accumulation of this compound due to GlgE inhibition has been linked to rapid cell death in Mycobacterium tuberculosis. This suggests that targeting the pathways involving this compound could be a viable strategy for developing new antimycobacterial drugs. Research has shown that deletion or inhibition of GlgE results in significant increases in intracellular this compound levels, underscoring its importance as a biomarker for bacterial stress responses .
Potential Therapeutic Applications
Given its role in bacterial metabolism, this compound is being investigated for its potential as a drug target. The development of inhibitors against enzymes like GlgE could provide a novel approach to treating infections caused by resistant strains of Mycobacterium tuberculosis. Additionally, synthetic analogs of this compound are being explored for their ability to modulate enzyme activity and influence metabolic pathways within pathogenic bacteria .
Case Study: Inhibition of GlgE
A notable case study involved the use of a C-phosphonate mimic of this compound to inhibit GlgE activity. This study demonstrated that such inhibitors could effectively reduce the viability of Mycobacterium tuberculosis in vitro, providing evidence for the therapeutic potential of targeting this metabolic pathway .
Propiedades
Número CAS |
15896-49-8 |
|---|---|
Fórmula molecular |
C12H23O14P |
Peso molecular |
422.28 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1 |
Clave InChI |
VRKQBSISJQUWFI-QUYVBRFLSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)(O)O)CO)O)O)O)O |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OP(=O)(O)O)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)(O)O)CO)O)O)O)O |
Sinónimos |
Malt1P maltose 1-phosphate maltose-1-phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















